molecular formula C10H9BrO2 B13451431 5-Bromo-7-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid

5-Bromo-7-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid

Cat. No.: B13451431
M. Wt: 241.08 g/mol
InChI Key: IOMJZZZXUDHPFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-7-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid is a chemical compound with the molecular formula C10H9BrO2 and a molecular weight of 241.0813 . This compound is part of the bicyclo[4.2.0]octa-1,3,5-triene family, which is known for its unique bicyclic structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-7-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid typically involves the bromination of 7-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid. This reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like carbon tetrachloride or chloroform .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-7-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-7-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid has various applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-7-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid is unique due to the presence of both the bromine and carboxylic acid groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs .

Properties

Molecular Formula

C10H9BrO2

Molecular Weight

241.08 g/mol

IUPAC Name

5-bromo-7-methylbicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic acid

InChI

InChI=1S/C10H9BrO2/c1-10(9(12)13)5-6-3-2-4-7(11)8(6)10/h2-4H,5H2,1H3,(H,12,13)

InChI Key

IOMJZZZXUDHPFU-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C1C(=CC=C2)Br)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.